BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3,5-
Dimethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,5-Dimethylphenylboronic acid

Cat. No.: B071237

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
dimethylphenylboronic acid, a versatile building block in organic synthesis and medicinal
chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for 3,5-dimethylphenylboronic acid is summarized below, providing a
quick reference for its key characterization parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)
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Chemical Shift . . .

Multiplicity Integration Assignment Solvent
(3) ppm
7.38 S 2H Ar-H DMSO-ds
7.00 S 1H Ar-H DMSO-ds
3.44 brs 2H B(OH )2 DMSO-ds
2.24 S 6H Ar-CHs DMSO-ds
6.64 S 1H Ar-H CDCls
6.53 S 2H Ar-H CDCls
5.86 s 1H B(OH )2 CDCls
2.30 S 6H Ar-CHs CDCls

13C NMR (Carbon NMR)

Chemical Shift (d) ppm Assignment Solvent
155.0 C-B(OH):2 CDClz
139.5 Ar-C-CHs CDCls
122.6 Ar-CH CDCls
113.1 Ar-CH CDCls
21.1 Ar-CHs CDCIs

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of solid 3,5-dimethylphenylboronic
acid exhibits characteristic absorption bands.
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Wavenumber (cm~?) Functional Group Assignment
~3300-3200 (broad) O-H stretch (hydrogen-bonded)
~3000-2850 C-H stretch (aromatic and methyl)
~1600 C=C stretch (aromatic ring)

~1450 C-H bend (methyl)

~1350 B-O stretch

~1200 C-O stretch

~850 C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometric analysis provides information on the molecular weight and elemental
composition of the compound.

Parameter Value

Molecular Weight 149.98 g/mol [1][2]
Exact Mass 150.0852098 Dal3]
Monoisotopic Mass 150.0852098 Dal3]

Predicted Fragmentation: While a detailed experimental fragmentation pattern is not readily
available, under electron ionization (El) mass spectrometry, common fragmentation pathways
for arylboronic acids would involve:

e Loss of H20: [M - 18]*
e Loss of B(OH)z: [M - 45]*, leading to the dimethylphenyl cation.

e Loss of CHs: [M - 15]*

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.sigmaaldrich.com/JP/ja/product/aldrich/480088
https://www.nbinno.com/article/other-organic-chemicals/understanding-boronic-acids-properties-applications-3-5-dimethylphenylboronic-acid-cd
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethylphenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethylphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are intended as a guide and may be adapted based on the specific instrumentation
available.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 10-20 mg of 3,5-dimethylphenylboronic acid into a clean, dry NMR
tube.

o Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-des or CDCl3).
e Cap the NMR tube and gently agitate until the sample is fully dissolved.

1H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-64 scans.

o Relaxation Delay: 1-2 seconds.

o Referencing: The residual solvent peak is used as an internal standard (DMSO-ds at 2.50
ppm; CDCls at 7.26 ppm).

13C NMR Acquisition:

e Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

e Pulse Sequence: Proton-decoupled pulse sequence.

e Number of Scans: 1024 or more scans, depending on the sample concentration.

o Relaxation Delay: 2-5 seconds.

o Referencing: The solvent peak is used as an internal standard (CDCIs at 77.16 ppm).
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Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation and Analysis:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

» Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of solid 3,5-dimethylphenylboronic acid powder directly onto the
ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

Acquire the sample spectrum over a range of 4000-400 cm~1,

Electrospray lonization Mass Spectrometry (ESI-MS)

Sample Preparation:

o Prepare a stock solution of 3,5-dimethylphenylboronic acid in a suitable solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

» Dilute the stock solution with the same solvent to a final concentration of 1-10 pug/mL.

 To aid ionization, a small amount of a modifier such as formic acid (for positive ion mode) or
ammonium hydroxide (for negative ion mode) can be added.

Data Acquisition:
« lonization Mode: Electrospray lonization (ESI), positive or negative ion mode.
¢ Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or lon Trap.

« Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a
syringe pump at a flow rate of 5-10 puL/min.
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+ Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion
and fragments (e.g., m/z 50-300).

Workflow and Data Analysis Visualization

The general workflow for obtaining and analyzing the spectroscopic data for a chemical
compound like 3,5-dimethylphenylboronic acid is illustrated in the following diagram.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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